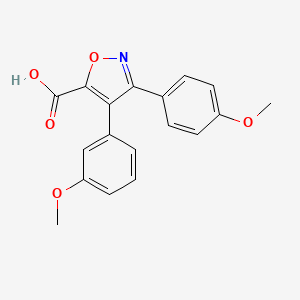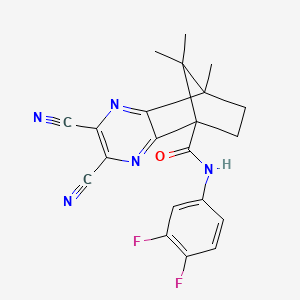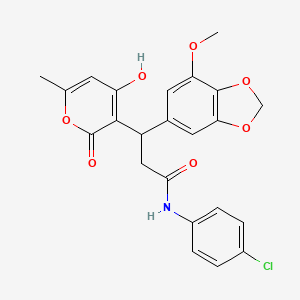![molecular formula C23H15BrN4O B11052825 8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11052825.png)
8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multi-step reactions starting from simpler organic molecules. One common synthetic route involves the condensation of 2-amino-4H-chromene-3-carbonitrile with 4-bromobenzaldehyde under basic conditions. This is followed by cyclization and further functionalization steps to introduce the amino groups and complete the heterocyclic structure . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives that can be further utilized in organic synthesis or medicinal chemistry.
Scientific Research Applications
8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and receptors, making them useful in biochemical studies.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide include other heterocyclic compounds such as:
Phenazines: Known for their antimicrobial and antitumor activities.
Pyranopyrimidines: Used in medicinal chemistry for their diverse biological activities.
Thiazolopyrimidines: Exhibiting a broad spectrum of pharmacological properties.
What sets this compound apart is its unique combination of functional groups and heterocyclic structure, which confer specific reactivity and biological activity profiles.
Properties
Molecular Formula |
C23H15BrN4O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
13,15-diamino-11-(4-bromophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C23H15BrN4O/c24-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)21(16)29-23-19(18)20(26)17(11-25)22(27)28-23/h1-10,18H,(H4,26,27,28) |
InChI Key |
SVIAZIZVOOLBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=C(C=C5)Br)C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B11052751.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11052753.png)

![3-(3,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052763.png)
![3-(5-Bromothiophen-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052773.png)
![4-(3,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11052783.png)
![5'-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11052796.png)
![1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11052798.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11052806.png)
![2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11052809.png)

![6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052827.png)

![(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052839.png)
